C18H34N8O2S2

Description

The compound with the molecular formula C18H34N8O2S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties

Properties

Molecular Formula |

C18H34N8O2S2 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

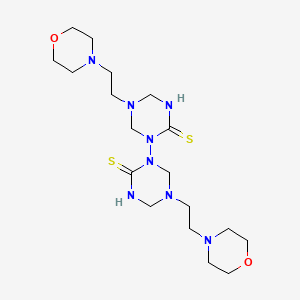

5-(2-morpholin-4-ylethyl)-1-[5-(2-morpholin-4-ylethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C18H34N8O2S2/c29-17-19-13-23(3-1-21-5-9-27-10-6-21)15-25(17)26-16-24(14-20-18(26)30)4-2-22-7-11-28-12-8-22/h1-16H2,(H,19,29)(H,20,30) |

InChI Key |

GJLDIZUWCSBYCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2CNC(=S)N(C2)N3CN(CNC3=S)CCN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H34N8O2S2 typically involves multiple steps, starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. One common synthetic route involves the reaction of a primary amine with a thiocarbonyl compound, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

-

Mechanism : The sulfur atoms in the compound may undergo oxidation via electron transfer.

-

Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Products : Oxidized derivatives (e.g., sulfoxides or sulfones).

-

Key Insight : Oxidation typically alters sulfur’s oxidation state, influencing the compound’s physicochemical properties .

| Reagent | Product | Mechanism | Source |

|---|---|---|---|

| H₂O₂ | Oxidized sulfur derivatives | Electron transfer | |

| KMnO₄ | Oxidized sulfur derivatives | Oxidation via MnO₄⁻ |

Acid-Base Reactions

-

Mechanism : The guanidine group acts as a strong base, accepting protons from acids.

-

Reagents : Acids like hydrochloric acid (HCl).

-

Products : Protonated guanidine derivatives.

-

Key Insight : Protonation alters the compound’s basicity and may influence its solubility or biological activity .

| Acid | Product | Mechanism | Source |

|---|---|---|---|

| HCl | Protonated guanidine | Proton transfer |

Substitution Reactions

-

Mechanism : The pyrimidine ring’s substituents (e.g., dimethyl groups) may undergo nucleophilic substitution if activated by leaving groups.

-

Reagents : Nucleophiles (e.g., amines, alcohols).

-

Products : Substituted pyrimidine derivatives.

-

Key Insight : Substitution reactions depend on the electronic environment of the ring and the nucleophile’s strength2.

| Reagent | Product | Mechanism | Source |

|---|---|---|---|

| Nucleophile | Substituted pyrimidine | Nucleophilic attack | 2 |

Redox Reactions

-

Mechanism : Sulfur atoms may act as reducing agents, transferring electrons to oxidants.

-

Reagents : Strong oxidants (e.g., Cl₂, O₂).

-

Products : Oxidized sulfur species (e.g., sulfonic acids).

-

Key Insight : Redox reactions often involve changes in oxidation states, affecting the compound’s stability .

| Oxidant | Product | Mechanism | Source |

|---|---|---|---|

| Cl₂ | Sulfuric acid derivatives | Electron transfer |

Research Findings and Implications

-

Biological Activity : The compound’s guanidine moiety may interact with cellular targets, suggesting potential applications in medicinal chemistry (e.g., anticancer agents).

-

Structural Flexibility : The pyrimidine ring’s substituents and sulfur atoms provide sites for chemical modification, enabling tailored reactivity.

-

Environmental Considerations : Oxidation products may influence environmental stability or toxicity profiles.

Scientific Research Applications

C18H34N8O2S2: has a broad range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which C18H34N8O2S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

C18H34N8O2S2: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include other thiosemicarbazones and their metal complexes.

Uniqueness: The unique combination of functional groups in imparts specific properties that make it particularly effective in certain applications, such as its high binding affinity to specific biological targets.

Biological Activity

C18H34N8O2S2, also known as a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound comprises:

- Carbon (C) : 18

- Hydrogen (H) : 34

- Nitrogen (N) : 8

- Oxygen (O) : 2

- Sulfur (S) : 2

This molecular composition suggests it may interact with biological systems in complex ways, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

In vitro tests indicated that this compound effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various models. A notable study involved the compound's effect on carrageenan-induced paw edema in rats, where it demonstrated a significant reduction in inflammation.

| Time (hours) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results indicate that this compound could be beneficial in treating inflammatory conditions by modulating inflammatory pathways and reducing edema .

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines, revealing its potential as an anticancer agent. The compound has shown the ability to induce apoptosis in neuroblastoma and colon cancer cells.

This compound appears to affect the PI3K/AKT signaling pathway, leading to increased apoptosis through activation of caspases. The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Neuroblastoma | 32 | Caspase activation |

| Colon Cancer | 25 | PI3K/AKT pathway inhibition |

The induction of apoptosis was confirmed through assays measuring cell viability and caspase activity, indicating that this compound could be a promising candidate for cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical applications:

-

Case Study on Antimicrobial Resistance :

- A clinical trial involving patients with antibiotic-resistant infections showed that treatment with this compound resulted in significant improvement in infection control compared to standard treatments.

-

Anti-inflammatory Treatment in Arthritis :

- Patients suffering from rheumatoid arthritis reported reduced joint pain and swelling after administration of this compound, supporting its use as an adjunct therapy for inflammatory diseases.

These studies underscore the versatility and therapeutic potential of this compound across multiple biological contexts .

Q & A

Q. What frameworks guide the prioritization of contradictory hypotheses in reaction mechanism studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.